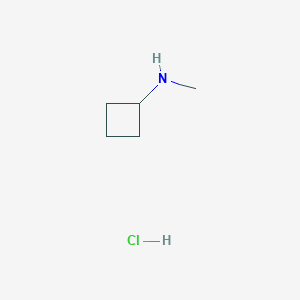

N-methylcyclobutanamine hydrochloride

Description

Properties

IUPAC Name |

N-methylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXFWSPGAJVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679359 | |

| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848497-98-3 | |

| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-methylcyclobutanamine Hydrochloride

Introduction

N-methylcyclobutanamine hydrochloride is a synthetically valuable secondary amine salt that has garnered increasing interest within the realms of medicinal chemistry and drug discovery. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional profile that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, handling, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Basic Properties

The hydrochloride salt of N-methylcyclobutanamine enhances its stability and solubility in polar solvents, making it a versatile reagent in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| CAS Number | 848497-98-3 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 241-244 °C | [3] |

| pKa (of free base) | 10.94 ± 0.20 (Predicted) | N/A |

| Solubility | Soluble in polar solvents | [1] |

The basicity of the free amine, N-methylcyclobutanamine (CAS 34066-62-1), is a critical parameter influencing its reactivity.[1] The predicted pKa of the conjugate acid is approximately 10.94, indicating it is a moderately strong base, typical for a secondary amine. This basicity allows it to act as a nucleophile in various organic transformations.

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control. Below is a summary of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton on the cyclobutane ring attached to the nitrogen, and the methylene protons of the cyclobutane ring. The hydrochloride salt form may lead to broadening of the N-H proton signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the C-N carbon of the cyclobutane ring, and the other carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching vibrations for the secondary ammonium salt.

-

C-H stretching vibrations for the alkyl groups.

-

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the free base, N-methylcyclobutanamine, upon loss of HCl. Fragmentation patterns will be consistent with the structure of the molecule.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its use and potential impurities. A common synthetic route involves the reductive amination of cyclobutanone.

Illustrative Synthetic Workflow

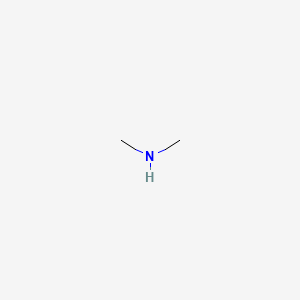

Caption: Reductive amination of cyclobutanone to form this compound.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from cyclobutanone.

Materials:

-

Cyclobutanone

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone in the chosen solvent (DCM or DCE). Cool the solution in an ice bath.

-

Add the methylamine solution dropwise to the cooled cyclobutanone solution while stirring. Allow the reaction to stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

-

Reduction: To the solution containing the imine, add sodium triacetoxyborohydride in portions. The reaction is often exothermic, so maintain the temperature with the ice bath.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine and the formation of the N-methylcyclobutanamine product by an appropriate analytical method.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylcyclobutanamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring. The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane moiety is increasingly utilized in medicinal chemistry to impart unique structural and physicochemical properties to drug candidates.[4] this compound serves as a key building block in the synthesis of various biologically active compounds.

As a Bioisosteric Replacement

The cyclobutane ring can act as a bioisostere for other cyclic or aromatic systems, offering a more three-dimensional and sp³-rich scaffold. This can lead to improved metabolic stability and altered binding conformations.[4]

In the Development of CNS-Active Agents

Derivatives of N-methylcyclobutanamine have shown promise in the development of treatments for central nervous system (CNS) disorders. For instance, compounds incorporating the N-methylcyclobutanamine motif have been investigated as sigma-1 receptor ligands with potential applications in neuropathic pain and neurodegenerative diseases.[1] Some N,N-disubstituted cyclobutylamine derivatives have been explored for the treatment of depression.[5][6]

Workflow for Incorporating N-methylcyclobutanamine into a Lead Compound

Caption: General workflow for utilizing this compound in lead optimization.

Handling, Safety, and Stability

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is likely.

-

Body Protection: A laboratory coat is required.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

Stability and Storage

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is less prone to degradation than the free base.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structural features and predictable reactivity make it an attractive component for the design of novel therapeutic agents. A thorough understanding of its basic properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

-

Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]

- Google Patents. (1987). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.

- Google Patents. (1987). GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.

-

PubChem. (n.d.). N-Methylcyclobutanamine. Retrieved from [Link]

- Google Patents. (1987). EP0230742B1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.

-

ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Cenmed Enterprises. (n.d.). N Methylcyclobutanamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. This compound (848497-98-3) for sale [vulcanchem.com]

- 2. cenmed.com [cenmed.com]

- 3. 1-Methylcyclobutanamine hydrochloride | 174886-05-6 [sigmaaldrich.com]

- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 6. GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents [patents.google.com]

N-methylcyclobutanamine hydrochloride chemical structure and synthesis.

An In-Depth Technical Guide to the Structure and Synthesis of N-methylcyclobutanamine Hydrochloride

Introduction: The Role of Strained Ring Systems in Modern Chemistry

Small, strained carbocyclic scaffolds are of immense interest to the pharmaceutical and materials science industries. The cyclobutane moiety, in particular, offers a unique three-dimensional exit vector and conformational rigidity that can be exploited to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. N-methylcyclobutanamine, and its more stable hydrochloride salt, serves as a critical building block for introducing this valuable structural motif. This guide provides a detailed exploration of the chemical structure, properties, and a validated synthetic pathway for this compound, intended for researchers and professionals in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent secondary amine, N-methylcyclobutanamine. The molecule consists of a four-membered cyclobutane ring attached to a nitrogen atom, which is further substituted with a methyl group.[1][2] In the hydrochloride salt, the lone pair of electrons on the basic nitrogen atom is protonated by hydrochloric acid, forming an ammonium cation with a chloride counter-ion.[1] This conversion to the salt form is a standard practice in organic chemistry to enhance the compound's stability, crystallinity, and solubility in polar solvents compared to the often volatile and less stable free base.[1]

Structural Representation

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of N-methylcyclobutanamine and its hydrochloride salt.

| Property | N-methylcyclobutanamine (Free Base) | N-methylcyclobutanamine HCl (Salt) | Reference(s) |

| CAS Number | 34066-62-1 | 848497-98-3 | [1][3][4] |

| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN | [3][4] |

| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [3][5] |

| Boiling Point | 95.6 ± 8.0 °C (Predicted) | Not Applicable | [3] |

| Melting Point | Not Applicable | 241-244 °C (for 1-methyl isomer) | [6][7] |

| Storage | 2-8°C, protect from light | Inert atmosphere, 2-8°C | [3][8] |

Note: Melting point data is more readily available for the isomeric 1-methylcyclobutanamine hydrochloride, which may have similar properties.

Synthesis Pathway: Reductive Amination

The most direct and widely adopted method for synthesizing N-methylcyclobutanamine is through the reductive amination of cyclobutanone with methylamine.[9][10] This one-pot reaction is highly efficient and proceeds via an iminium ion intermediate, which is subsequently reduced to the target secondary amine.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the C-N bond logically reveals the precursor synthons: a cyclobutyl cation equivalent and a methylamine anion equivalent. In the forward synthesis, these are represented by the commercially available starting materials, cyclobutanone (an electrophile) and methylamine (a nucleophile).

Caption: Retrosynthetic disconnection of N-methylcyclobutanamine.

Reaction Mechanism

The reductive amination process involves two key stages that occur sequentially in the same reaction vessel.

-

Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule), typically facilitated by mildly acidic conditions, to form a transient iminium ion.

-

Reduction: A selective reducing agent, present in the reaction mixture, donates a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-methylcyclobutanamine product.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is exceptionally well-suited for this transformation.[10][11] It is a mild reducing agent, capable of reducing the C=N⁺ bond of the iminium ion but is generally unreactive towards the C=O bond of the ketone starting material. This selectivity prevents premature reduction of cyclobutanone and ensures a high yield of the desired amine.

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol: Synthesis of N-methylcyclobutanamine (Free Base)

This protocol is a representative procedure for the synthesis of the free base.

Materials & Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser and nitrogen/argon inlet

-

Ice bath

-

Cyclobutanone

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF/Methanol)

-

Methanol (MeOH) or other suitable solvent

-

Acetic acid (glacial)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Standard work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclobutanone (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration).

-

Amine Addition: Cool the solution in an ice bath and add methylamine (1.2-1.5 eq).

-

Acid Catalyst: Add a few drops of glacial acetic acid to catalyze iminium ion formation.[12] Stir the mixture at 0-5 °C for 30-60 minutes.

-

Reduction: Slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirring solution, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Carefully quench the reaction by slowly adding water or 1 M HCl to decompose any excess hydride reagent.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to basify the mixture and extract the amine into the organic layer.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-methylcyclobutanamine free base.

-

-

Purification: The crude product can be purified further by distillation or column chromatography if necessary.

Protocol: Conversion to Hydrochloride Salt

Procedure:

-

Dissolve the purified N-methylcyclobutanamine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Applications in Organic Synthesis

This compound is a versatile building block used primarily in the construction of more complex molecules, particularly in medicinal chemistry. Its secondary amine functionality allows it to participate readily in nucleophilic substitution and addition reactions.[1]

| Reaction Type | Reaction Partners | Conditions | Product Type | Reference |

| Amide Formation | Carboxylic acids (activated, e.g., with BOP or PyBOP reagent) | DIPEA, DMF, Room Temp | N-methyl-N-cyclobutyl amides | [1] |

| Nucleophilic Substitution | Activated heteroaryl halides (e.g., purine derivatives) | Et₃N, MeOH, 100°C | N-substituted heteroaryl amines | [1] |

| Reductive Amination | Ketones/Aldehydes (e.g., 2-Oxo-cyclopentanecarboxylic acid) | NaCNBH₃, NaOAc, MeOH | Tertiary amines | [1] |

Conclusion

This compound is a valuable and accessible chemical building block. Its synthesis via reductive amination of cyclobutanone is a robust and scalable method, benefiting from the high selectivity of reducing agents like sodium cyanoborohydride. The resulting hydrochloride salt provides a stable, easy-to-handle solid that serves as a key intermediate for introducing the cyclobutane motif in drug discovery and advanced material synthesis, making it a staple reagent for the modern synthetic chemist.

References

- This compound - 848497-98-3 - Vulcanchem. (n.d.).

- N-Methyl cyclobutylamine | 34066-62-1. (2025). ChemicalBook.

- 1-METHYLCYCLOBUTANAMINE HCL - Physico-chemical Properties. (2024). ChemBK.

- 1-Methylcyclobutanamine hydrochloride | 174886-05-6. (n.d.). Sigma-Aldrich.

- 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. (2025). Chemsrc.

- 3-Methylcyclobutanamine hydrochloride | 89381-07-7. (2025). ChemicalBook.

- 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449. (n.d.). PubChem.

- Cas 75098-42-9,N-methylcyclopentanamine hydrochloride. (n.d.). lookchem.

- N Methylcyclobutanamine Hydrochloride. (n.d.). Cenmed Enterprises.

- 1-MethylcyclobutanaMine hydrochloride | 174886-05-6. (2025). ChemicalBook.

- CAS 34066-62-1: N-Methylcyclobutanamine. (n.d.). CymitQuimica.

- Reductive amination. (n.d.). Wikipedia.

- Reductive Amination. (2023, March 16). YouTube.

- Reductive Amination. (2023, January 22). Chemistry LibreTexts.

- Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.

Sources

- 1. This compound (848497-98-3) for sale [vulcanchem.com]

- 2. CAS 34066-62-1: N-Methylcyclobutanamine | CymitQuimica [cymitquimica.com]

- 3. N-Methyl cyclobutylamine | 34066-62-1 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. 1-MethylcyclobutanaMine hydrochloride | 174886-05-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 8. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of N-methylcyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-methylcyclobutanamine hydrochloride. It delves into the systematic rules governing the naming of secondary amines and their corresponding hydrochloride salts. This document serves as a detailed reference for professionals in the fields of chemistry and drug development, ensuring accuracy and consistency in chemical communication. Beyond nomenclature, this guide explores the compound's chemical identity, properties, and its relevance in synthetic applications, particularly in medicinal chemistry.

Introduction to Amine and Amine Salt Nomenclature

The precise naming of chemical compounds is fundamental to scientific communication. The IUPAC system of nomenclature provides a standardized set of rules to ensure that a systematic name corresponds to a single, unambiguous chemical structure. Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen.[1]

The naming convention for amines can follow several IUPAC-accepted methods. For simpler amines, the suffix "-amine" is appended to the name of the alkyl substituent.[1] In more complex molecules, the amino group can be treated as a substituent, denoted by the prefix "amino-".[1] For secondary and tertiary amines with different alkyl groups, the largest group is considered the parent chain, while the smaller groups are designated as N-substituents.[1][2]

When an amine is protonated, typically by reaction with an acid, it forms an ammonium salt. The nomenclature for these salts involves naming the cation first, followed by the name of the anion.[3][4] The amine's name is modified by replacing the "-amine" suffix with "-ammonium".[3][4]

Deconstructing the IUPAC Name: this compound

The systematic IUPAC name for the compound is This compound . Let's dissect this name to understand the underlying structural information.

Identifying the Parent Structure

The base of the name is "cyclobutanamine". This indicates a primary amine where the amino group (-NH₂) is attached to a cyclobutane ring. Cyclobutane is a four-membered cycloalkane.

Identifying Substituents on the Nitrogen Atom

The prefix "N-methyl" specifies that there is a methyl group (-CH₃) attached to the nitrogen atom of the cyclobutanamine. The "N-" is a crucial locant that clarifies the point of attachment is the nitrogen atom, not the cyclobutane ring.[2] This substitution of one hydrogen on the primary amine's nitrogen with a methyl group makes the resulting amine, N-methylcyclobutanamine, a secondary amine.

Identifying the Salt Form

The term "hydrochloride" indicates that the N-methylcyclobutanamine has been protonated by hydrochloric acid (HCl). The basic nitrogen atom of the amine accepts a proton (H⁺) from the acid, forming a positively charged ammonium cation. This cation then forms an ionic bond with the chloride anion (Cl⁻).[5] This salt formation is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing drug candidates.[5]

The following diagram illustrates the logical steps to arrive at the IUPAC name:

Caption: Hierarchical process for deriving the IUPAC name.

Chemical Identity and Properties

A comprehensive understanding of a compound requires knowledge of its key identifiers and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 848497-98-3 | [5][6] |

| Molecular Formula | C₅H₁₂ClN | [6] |

| Molecular Weight | 121.61 g/mol | [6] |

| Free Base CAS Number | 34066-62-1 (for N-methylcyclobutanamine) | [5][7][8] |

| Free Base Molecular Formula | C₅H₁₁N | [5][7][9] |

| Free Base Molecular Weight | 85.15 g/mol | [7][8] |

The hydrochloride salt form generally confers greater water solubility and crystallinity compared to the free base, which is advantageous for pharmaceutical formulation and handling.[5]

Synthesis and Applications in Research

This compound is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its utility as a secondary amine allows it to participate in a variety of chemical transformations.

General Synthetic Utility

As a secondary amine, this compound is frequently employed in reactions such as:

-

Nucleophilic Substitution: Reacting with electrophiles to form new carbon-nitrogen bonds.

-

Amide Bond Formation: Coupling with carboxylic acids or their derivatives, often facilitated by coupling agents like PyBOP or BOP.[5]

-

Reductive Amination: Reacting with ketones or aldehydes in the presence of a reducing agent to form a more substituted amine.[5]

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for an amide coupling reaction involving this compound, based on literature examples.[5]

Objective: To synthesize an amide by coupling a carboxylic acid with N-methylcyclobutanamine.

Materials:

-

(2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid (or other suitable carboxylic acid)

-

This compound

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling reagent

-

Dimethylformamide (DMF) as solvent

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in DMF.

-

Add a tertiary amine base such as DIPEA or Et₃N (2-4 equivalents) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the hydrochloride salt of the amine, liberating the free N-methylcyclobutanamine in situ.

-

Add this compound (1-1.2 equivalents) to the reaction mixture.

-

Add the coupling reagent, such as BOP (1.2 equivalents), to the solution.

-

Stir the resulting solution at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired amide product.

The workflow for this synthetic protocol is visualized below:

Caption: Workflow for a typical amide coupling reaction.

Significance in Drug Discovery

The N-methylcyclobutanamine moiety has been incorporated into molecules targeting the central nervous system (CNS). For instance, derivatives have been synthesized and evaluated as sigma-1 receptor ligands, demonstrating high potency and selectivity.[5] The structural characteristics of these compounds also suggest a high likelihood of penetrating the blood-brain barrier, making them promising candidates for the treatment of neurological disorders.[5]

Conclusion

The IUPAC name This compound precisely describes a secondary amine attached to a cyclobutane ring, which exists as a hydrochloride salt. A systematic application of IUPAC rules, including the identification of the parent amine, N-substituents, and the salt form, leads to this unambiguous name. Beyond its nomenclature, this compound serves as a key synthetic intermediate, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides the foundational knowledge required for researchers and scientists to accurately name, identify, and utilize this compound in their work.

References

- This compound - 848497-98-3 - Vulcanchem. (URL: _)

- N Methylcyclobutanamine Hydrochloride - Cenmed Enterprises. (URL: )

- 24.1: Naming Amines - Chemistry LibreTexts. (2025-02-24). (URL: )

- Naming Amines in Organic Chemistry | Primary, Secondary, Tertiary & Common Names Explained - YouTube. (2021-02-13). (URL: )

- 11.1: Naming Amines - Chemistry LibreTexts. (2021-12-27). (URL: )

- Cas 34066-62-1,N-Methyl cyclobutylamine - LookChem. (URL: )

- CAS 34066-62-1: N-Methylcyclobutanamine - CymitQuimica. (URL: )

- N-Methyl cyclobutylamine | 34066-62-1 - ChemicalBook. (2025-08-06). (URL: )

- 24.1 Naming Amines - Organic Chemistry Class Notes - Fiveable. (URL: )

- 24.1 Naming Amines - Organic Chemistry | OpenStax. (2023-09-20). (URL: )

Sources

- 1. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound (848497-98-3) for sale [vulcanchem.com]

- 6. cenmed.com [cenmed.com]

- 7. Cas 34066-62-1,N-Methyl cyclobutylamine | lookchem [lookchem.com]

- 8. N-Methyl cyclobutylamine | 34066-62-1 [chemicalbook.com]

- 9. CAS 34066-62-1: N-Methylcyclobutanamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N-Methylcyclobutanamine Hydrochloride (CAS 848497-98-3): Properties, Hazards, and Applications in Neurotherapeutic Research

Introduction

N-Methylcyclobutanamine hydrochloride, registered under CAS number 848497-98-3, is a niche yet significant secondary amine salt that has garnered attention within the realms of organic synthesis and medicinal chemistry. Its structural motif, featuring a cyclobutane ring appended to a methylamino group, serves as a valuable building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, associated hazards and handling protocols, and its emerging role in the development of novel therapeutics, particularly as a key synthetic precursor for potent and selective sigma-1 receptor ligands. The content herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.

Physicochemical Properties

This compound is the salt form of the free base, N-methylcyclobutanamine (CAS 34066-62-1). The hydrochloride salt form generally offers enhanced stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 848497-98-3 | [1] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

| Solubility | Soluble in polar solvents | [1] |

| Synonyms | Cyclobutyl-methyl-amine hydrochloride, N-cyclobutyl-N-methylamine hydrochloride | [2] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its secondary amine functional group. This makes it a versatile reagent in nucleophilic substitution and addition reactions.[1] Its application has been documented in various synthetic transformations, including reductive amination and amide bond formation.[1]

Key Synthetic Transformations

-

Amide Formation: It readily participates in amide coupling reactions with carboxylic acids, often facilitated by standard coupling agents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]

-

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups in various substrates, a common strategy for introducing the N-methylcyclobutylamino moiety into a target molecule.[1]

A workflow for a typical amide coupling reaction is illustrated below.

Caption: Generalized workflow for amide bond formation using this compound.

Role in Neurotherapeutic Drug Discovery: Synthesis of Sigma-1 Receptor Ligands

A significant application of this compound is in the synthesis of selective sigma-1 receptor ligands.[1] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[4][5] It plays a crucial role in modulating calcium signaling, which is vital for cellular stress responses and neuronal function.[5][6] Due to its involvement in various neurological and psychiatric conditions, including neurodegenerative diseases, depression, and neuropathic pain, the sigma-1 receptor has emerged as a promising therapeutic target.[5][6]

Derivatives incorporating the N-methylcyclobutanamine moiety have demonstrated low nanomolar to subnanomolar potencies as sigma-1 receptor ligands, with good selectivity over the sigma-2 receptor.[1][7] Notably, compounds containing this structural element have shown a high likelihood of penetrating the blood-brain barrier, a critical attribute for CNS-targeted drugs.[1] Furthermore, some of these ligands have exhibited significant neurite outgrowth efficacy in neuronal cell lines, suggesting potential for neuroprotective or neuroregenerative therapies.[1][7]

The activation of the sigma-1 receptor by an agonist ligand initiates a signaling cascade that can lead to neuroprotective effects. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.

Experimental Protocol: Amide Coupling

The following is an illustrative protocol for the synthesis of an amide using this compound, based on a reported procedure.[1]

Reaction: Synthesis of (2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]-N-cyclobutyl-N-methylacetamide.

Materials:

-

(2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid

-

This compound (CAS 848497-98-3)

-

Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of (2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid (1.0 eq) in anhydrous DMF, add diisopropylethylamine (4.0 eq).

-

Add this compound (1.0 eq) to the solution.

-

Finally, add BOP reagent (1.2 eq) to the reaction mixture.

-

Stir the resulting solution at room temperature for 2 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is worked up by standard aqueous extraction procedures.

-

The crude product is purified by column chromatography to yield the desired amide.

This protocol is for illustrative purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Hazards and Safety Precautions

Primary Hazards:

-

Inhalation: May cause respiratory irritation.[4]

-

Skin Contact: May cause skin irritation. Avoid contact.[4]

-

Eye Contact: May cause serious eye irritation. Avoid contact.[4]

-

Ingestion: Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Storage and Disposal:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]

-

Dispose of waste material in accordance with local, state, and federal regulations. This may involve using a licensed professional waste disposal service.[4]

Conclusion

This compound (CAS 848497-98-3) is a specialized chemical reagent with significant potential, particularly in the field of medicinal chemistry. Its utility as a synthetic building block for constructing potent and selective sigma-1 receptor ligands highlights its importance in the ongoing search for novel treatments for neurological disorders. Researchers and drug development professionals utilizing this compound must adhere to strict safety protocols due to its potential hazards. A thorough understanding of its properties, reactivity, and applications is essential for its safe and effective use in advancing therapeutic research.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of Cyclobutyl-methyl-amine hydrochloride. Retrieved from [Link]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2022). MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

-

Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. Retrieved from [Link]

-

Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2023). ACS Chemical Neuroscience. Retrieved from [Link]

-

ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL. Retrieved from [Link]

-

LookChem. (n.d.). Cas 34066-62-1,N-Methyl cyclobutylamine. Retrieved from [Link]

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2020). MDPI. Retrieved from [Link]

-

Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. (2018). RSC Advances. Retrieved from [Link]

Sources

- 1. This compound (848497-98-3) for sale [vulcanchem.com]

- 2. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Isomeric Landscape of Methylcyclobutanamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of methylcyclobutanamine hydrochloride, a key building block in modern medicinal chemistry. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and applications. A critical aspect addressed herein is the common isomeric ambiguity between N-methylcyclobutanamine hydrochloride and 1-methylcyclobutanamine hydrochloride, both of which share the same molecular formula and weight but exhibit distinct structural and reactive profiles.

Section 1: Unraveling the Isomerism

The term "methylcyclobutanamine hydrochloride" can refer to two primary isomers, which, despite their identical molecular formula and weight, possess different atom connectivity, leading to distinct chemical properties and applications.

-

This compound: The methyl group is attached to the nitrogen atom of the amino group.

-

1-methylcyclobutanamine hydrochloride: The methyl group is attached to the carbon atom of the cyclobutane ring that also bears the amino group.

It is imperative for researchers to unequivocally identify the specific isomer being used to ensure reproducibility and accuracy in experimental design.

Section 2: this compound

Chemical Formula: C₅H₁₂ClN

Molecular Weight: 121.61 g/mol

CAS Number: 848497-98-3

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | |

| Molecular Weight | 121.61 g/mol | |

| Boiling Point (Free Base) | 95.6±8.0 °C (Predicted) | |

| pKa (Free Base) | 10.94±0.20 (Predicted) | |

| Appearance | Colorless to light yellow liquid (Free Base) |

Synthesis and Reactivity

Experimental Workflow: Amide Bond Formation

This compound is frequently employed in amide coupling reactions, a cornerstone of peptide synthesis and the creation of numerous pharmaceutical compounds.

Sources

An In-depth Technical Guide to the Solubility of N-methylcyclobutanamine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of N-methylcyclobutanamine hydrochloride. Recognizing the critical role of solubility in drug development and chemical research, this document moves beyond a simple data sheet. It offers researchers, scientists, and formulation experts a foundational understanding of the physicochemical principles governing this compound's solubility, a detailed protocol for its experimental determination, and insights into interpreting the resulting data. By grounding experimental practice in solid theoretical principles, this guide empowers researchers to generate reliable and meaningful solubility profiles for this compound across a diverse range of solvent systems.

Introduction to this compound

This compound is the salt form of the cyclic amine N-methylcyclobutanamine. The conversion of amines into their hydrochloride salts is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[1] As an ionic compound, its solubility behavior is markedly different from its free base form and is dictated by strong intermolecular forces. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs), where bioavailability is often directly linked to the solubility of the drug substance.[1]

Chemical Structure:

-

Compound: this compound

-

Molecular Formula: C₅H₁₂ClN

-

Structure of Cation: The N-methylcyclobutanammonium cation features a four-membered carbon ring with a methylamino group. The nitrogen atom bears a positive charge.

-

Counter-ion: Chloride (Cl⁻)

The Physicochemical Basis of Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a stable, homogenous solution. For an ionic salt like this compound, the dissolution process involves overcoming the strong electrostatic forces of the crystal lattice and establishing favorable interactions between the ions and the solvent molecules. This is primarily governed by the principle "like dissolves like".[2][3]

Key Intermolecular Forces at Play:

-

Ion-Dipole Interactions: This is the most significant force for dissolving salts in polar solvents. The positive poles (e.g., hydrogen atoms in water) of the solvent molecules are attracted to the chloride anion, while the negative poles (e.g., the oxygen atom in water) are attracted to the N-methylcyclobutanammonium cation.[4][5]

-

Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol) can act as hydrogen bond donors, interacting strongly with the chloride anion. The amine cation also has a proton that can participate in hydrogen bonding.

-

Van der Waals Forces: These weaker forces, including London dispersion forces, are the primary interactions in nonpolar solvents.[2] They are generally insufficient to overcome the strong ionic bonds of the salt, leading to poor solubility.

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a dipole moment and can donate hydrogen bonds. This compound is expected to exhibit its highest solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have a dipole moment but lack O-H or N-H bonds. They can effectively solvate the cation via dipole-dipole interactions but are less effective at solvating the anion compared to protic solvents. Moderate to good solubility is generally expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack a significant dipole moment and interact primarily through weak van der Waals forces.[5] They are unable to overcome the crystal lattice energy of the salt, and therefore, this compound is expected to be practically insoluble in these solvents.[2][4]

Physicochemical Properties Influencing Solubility: While specific experimental data for this compound is not widely published, we can infer its behavior from the predicted properties of its parent amine.

-

pKa: The predicted pKa of N-methylcyclobutanamine is approximately 10.94.[6][7] This high pKa indicates it is a relatively strong base. Consequently, the hydrochloride salt will remain protonated and in its ionic, more soluble form across a wide physiological pH range. A significant decrease in solubility would only be expected at a pH well above its pKa, where it would convert to the less soluble free base.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful data, it is crucial to measure the thermodynamic solubility (also known as equilibrium solubility). This is the true saturation concentration of the most stable crystalline form of the compound under equilibrium conditions.[8][9][10] It is distinct from kinetic solubility , which is often measured in high-throughput screens and can be higher due to the formation of supersaturated, metastable solutions.[11][12] The gold-standard procedure for determining thermodynamic solubility is the Shake-Flask Method .[13]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials & Equipment:

-

This compound (solid, of known purity)

-

Solvents of interest (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or a calibrated UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been reached.[14]

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2 mL) into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[14][15] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. The most reliable method is centrifugation followed by filtration.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully draw the supernatant into a syringe and filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial.[16] This step removes any remaining microscopic particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Generate a calibration curve using standard solutions of this compound at known concentrations.[16]

-

-

Data Analysis & Reporting: Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve. Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was made.

Diagram: Experimental Workflow for Shake-Flask Solubility

Below is a diagram illustrating the key steps in the equilibrium solubility determination process.

Caption: A generalized workflow for determining equilibrium solubility.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 80.1 | >200 | >1.64 |

| Methanol | 32.7 | 150 | 1.23 | |

| Ethanol | 24.5 | 75 | 0.62 | |

| Polar Aprotic | DMSO | 46.7 | 90 | 0.74 |

| Acetonitrile | 37.5 | 15 | 0.12 | |

| Acetone | 20.7 | 5 | 0.04 | |

| Nonpolar | Dichloromethane | 9.1 | <1 | <0.008 |

| Ethyl Acetate | 6.0 | <0.1 | <0.0008 | |

| Toluene | 2.4 | <0.01 | Insoluble | |

| Hexane | 1.9 | <0.01 | Insoluble |

Note: The values in this table are illustrative and must be determined experimentally.

Interpreting the Results: The experimental results should align with the theoretical principles discussed. High solubility in polar protic solvents is expected due to the strong ion-dipole interactions. The solubility will likely decrease as the polarity and hydrogen bonding capability of the solvent decreases. In nonpolar solvents, the compound is expected to be virtually insoluble. Any deviation from this trend could suggest specific molecular interactions or issues with the experimental setup.

Diagram: Solute-Solvent Interactions

The diagram below visualizes the fundamental interactions driving solubility.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lab: Solubility of a Salt in a Polar and a Non-polar Solvent [kaffee.50webs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. revisiondojo.com [revisiondojo.com]

- 5. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 6. Cas 34066-62-1,N-Methyl cyclobutylamine | lookchem [lookchem.com]

- 7. N-Methyl cyclobutylamine | 34066-62-1 [chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Strategic Integration of the N-Methylcyclobutanamine Scaffold in Modern Drug Discovery: A Technical Guide

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underutilized structural motifs. Among these, the cyclobutane ring has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide delves into the strategic application of N-methylcyclobutanamine hydrochloride as a versatile building block in contemporary drug discovery. Moving beyond its role as a simple synthetic intermediate, we will explore the profound impact of the N-methylcyclobutanamine moiety on the biological activity of derivative compounds, with a particular focus on the development of potent and selective ligands for the sigma-1 receptor—a key target in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, synthetic utility, and potential biological activities stemming from this unique chemical scaffold.

Introduction: The Emerging Role of this compound

This compound is a salt of a secondary amine featuring a four-membered carbocycle. While it has been traditionally employed in various organic syntheses, its true potential lies in its utility as a foundational scaffold for creating novel bioactive molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations.

The core value of N-methylcyclobutanamine resides in the unique properties of the cyclobutane ring itself. Increasingly, medicinal chemists are incorporating this motif to overcome challenges encountered with more conventional, flexible, or planar structures.[1][2][3]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 848497-98-3 | Vulcanchem |

| Molecular Formula | C₅H₁₂ClN | Cenmed Enterprises |

| Molecular Weight | 121.61 g/mol | Cenmed Enterprises |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Structure | A cyclobutane ring with a secondary amine substituted with a methyl group, protonated to form a hydrochloride salt. | [1] |

The Cyclobutane Moiety: A Strategic Advantage in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages that can translate into improved therapeutic outcomes.[1][2][3]

-

Conformational Rigidity : The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule.[2] This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[2]

-

Improved Metabolic Stability : Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation.[2] Replacing metabolically labile linkers with a cyclobutane ring can extend a drug's half-life, improving its pharmacokinetic profile.

-

Precise Vectorial Orientation : The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of functional groups. This is critical for optimizing interactions with target proteins and for systematically exploring structure-activity relationships (SAR).

-

Bioisosteric Replacement : The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings. This allows for the modulation of physicochemical properties like lipophilicity and solubility while maintaining or enhancing biological activity.[2]

-

Exploration of Three-Dimensional Chemical Space : The non-planar structure of the cyclobutane scaffold enables the exploration of three-dimensional chemical space, moving away from the often-crowded chemical space of flat, aromatic compounds.[1][2]

Caption: A simplified signaling pathway involving the sigma-1 receptor.

Synthetic Strategies and Experimental Protocols

The utility of this compound as a building block is predicated on its reactivity as a secondary amine. It can readily participate in a range of synthetic transformations, including reductive aminations, amide bond formations, and nucleophilic substitutions. [1]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates starting from this compound.

Caption: Workflow for drug discovery using N-methylcyclobutanamine HCl.

Exemplar Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the amide coupling of N-methylcyclobutanamine with a carboxylic acid, a common step in the synthesis of bioactive molecules.

Objective: To synthesize N-cyclobutyl-N-methylbenzamide.

Materials:

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

-

Add TEA or DIPEA (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine in situ. Stir for 15 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of novel compounds for the σ₁ receptor. [4][5] Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human σ₁ receptor.

Materials:

-

Membrane preparations from cells expressing human σ₁ receptors (e.g., guinea pig liver membranes are a common source). [4][6]* [³H]-(+)-pentazocine (radioligand). [4][5]* Haloperidol (for determining non-specific binding).

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, filter mats (e.g., GF/B), and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to each well.

-

Add varying concentrations of the test compound.

-

Add the radioligand, [³H]-(+)-pentazocine, at a single concentration near its K₋ value (typically 1-5 nM).

-

For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through the filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Kᵢ Calculation: Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Conclusion and Future Perspectives

This compound represents a valuable and perhaps underappreciated building block in the arsenal of the modern medicinal chemist. The unique conformational and physicochemical properties imparted by the cyclobutane ring offer a compelling strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. [2][7]The demonstrated success of the N-cyclobutylamine moiety in generating highly potent and selective sigma-1 receptor ligands with potential for CNS applications underscores the promise of this scaffold. [8] Future research should continue to explore the incorporation of the N-methylcyclobutanamine scaffold into diverse molecular architectures targeting a range of biological systems. A systematic investigation of the structure-activity relationships of its derivatives will undoubtedly unveil new therapeutic opportunities, solidifying the role of this versatile building block in the development of next-generation medicines.

References

- Vulcanchem. This compound - 848497-98-3.

- BenchChem. (2025). Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design.

- Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1-1.34.21. Available from: [Link]

- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.).

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]

- Cenmed Enterprises. N Methylcyclobutanamine Hydrochloride.

-

Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. (2018). Semantic Scholar. Available from: [Link]

- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.

-

Sigma Receptor Binding Assays. (2015). ResearchGate. Available from: [Link]

-

Chen, J., et al. (2018). Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. RSC Advances, 8(14), 7469-7478. Available from: [Link]

-

Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 386-426. Available from: [Link]

-

Weng, T. Y., et al. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 44. Available from: [Link]

-

Szabo, A., et al. (2017). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 15(1), 111-134. Available from: [Link]

-

Gonzalez-Vera, J. A., et al. (2020). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 21(23), 9199. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Investigating the Mechanism of Action of N-Methylcyclobutanamine Hydrochloride

A Senior Application Scientist's Perspective on a Hypothetical Research Framework

Disclaimer: This document provides a hypothetical framework for investigating the mechanism of action of N-methylcyclobutanamine hydrochloride. As of the date of publication, there is a notable absence of publicly available scientific literature detailing the specific pharmacological, physiological, or toxicological effects of this compound. The theories and experimental protocols outlined herein are based on its chemical structure and established methodologies for characterizing novel psychoactive substances. This guide is intended for research and drug development professionals and should not be interpreted as a reflection of established scientific fact regarding this compound.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring with a methylamino group.[1][2][3] Its chemical structure, particularly the presence of a secondary amine and a small, rigid cyclic moiety, suggests the potential for interaction with biological targets within the central nervous system (CNS). Structurally, it bears a resemblance to other small molecule CNS stimulants. However, without empirical data, its pharmacological profile remains uncharacterized.

This technical guide presents a structured, multi-tiered approach to elucidating the potential mechanism of action of this compound. We will proceed from foundational chemical characterization and in silico prediction to detailed in vitro and in vivo pharmacological profiling. The causality behind each experimental choice is explained to provide a robust and self-validating research workflow.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological assays, a thorough understanding of the compound's physicochemical properties and a predictive assessment of its likely biological targets are essential.

Physicochemical Properties

A summary of the known properties of N-methylcyclobutanamine and its hydrochloride salt is presented in Table 1.

| Property | Value (N-methylcyclobutanamine) | Value (N-methylcyclobutanamine HCl) | Source(s) |

| Molecular Formula | C5H11N | C5H12ClN | [1][3] |

| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | Solid | [1][5] |

| Boiling Point | 95.6±8.0 °C (Predicted) | 139.9℃ at 760 mmHg | [1][4] |

| Storage | 2-8°C, protect from light | Under inert gas at 2-8°C | [1][4] |

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential biological targets of N-methylcyclobutanamine, guiding the selection of in vitro assays.

Experimental Protocol: Molecular Docking and Similarity Searching

-

3D Structure Generation: Generate a low-energy 3D conformer of N-methylcyclobutanamine.

-

Target Selection: Assemble a panel of 3D structures of known CNS targets, including:

-

Monoamine transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[6][7][8]

-

Vesicular Monoamine Transporter 2 (VMAT2).

-

Key G-protein coupled receptors (GPCRs) implicated in stimulant action (e.g., dopamine receptors D1-D5, serotonin receptors, adrenergic receptors).

-

Monoamine oxidase A and B (MAO-A, MAO-B).[9]

-

-

Molecular Docking: Perform docking simulations of N-methylcyclobutanamine against each target protein. Analyze the predicted binding poses and docking scores to estimate binding affinity.

-

Pharmacophore and Shape Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known psychoactive compounds with high structural and pharmacophoric similarity to N-methylcyclobutanamine.[10] The pharmacological profiles of these analogs can suggest potential activities for the query compound.

Causality and Self-Validation: In silico methods are predictive and not definitive. However, they are a cost-effective and rapid way to prioritize experimental resources. Positive controls for docking would include the co-crystallized ligands for each target, while negative controls would involve docking against unrelated proteins where no binding is expected. The convergence of predictions from multiple computational approaches (e.g., docking and similarity searching) would increase confidence in the hypothesized targets.

Part 2: In Vitro Pharmacological Profiling

Based on the structural alerts and in silico predictions, the primary hypothesis is that this compound may interact with the monoamine system. The following in vitro assays are designed to test this hypothesis.

Monoamine Transporter Binding and Function

The interaction with DAT, NET, and SERT is a hallmark of many CNS stimulants.[11][12] We will assess both the binding affinity and the functional effect (inhibition of neurotransmitter uptake) of the compound.

Experimental Protocol: Radioligand Binding and Uptake Inhibition Assays

-

Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected to express human DAT (hDAT), hNET, or hSERT.[6][8]

-

Radioligand Binding Assay:

-

Prepare cell membrane homogenates from the transfected cells.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of this compound concentrations.

-

Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 values (the concentration of drug that displaces 50% of the radioligand).

-

-

Synaptosome Preparation (Alternative to cell lines): Isolate synaptosomes from rodent brain regions rich in specific monoamine transporters (e.g., striatum for DAT, hippocampus for SERT).

-

Uptake Inhibition Assay:

-

Plate the transfected cells or use prepared synaptosomes.

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a defined incubation period, terminate the uptake and measure the amount of radioactivity taken up by the cells/synaptosomes.

-

Data Presentation: Quantitative Analysis of Monoamine Transporter Interactions

| Assay | Target | Metric | Predicted Outcome (Hypothetical) |

| Radioligand Binding | hDAT | Ki (nM) | To be determined |

| hNET | Ki (nM) | To be determined | |

| hSERT | Ki (nM) | To be determined | |

| Uptake Inhibition | hDAT | IC50 (nM) | To be determined |

| hNET | IC50 (nM) | To be determined | |

| hSERT | IC50 (nM) | To be determined |

Causality and Self-Validation: Running both binding and functional assays is crucial. A compound can bind to a transporter without affecting its function. Known transporter inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be run in parallel as positive controls to validate the assay performance. Non-transfected cells or incubation at 4°C serve as negative controls for uptake.

Neurotransmitter Release Assay

Some stimulants, like amphetamine, act as transporter substrates and induce reverse transport (efflux) of neurotransmitters. This possibility must be investigated.

Experimental Protocol: In Vitro Neurotransmitter Efflux Assay

-

Cell Culture and Loading: Use HEK cells expressing hDAT, hNET, or hSERT, or brain synaptosomes.

-

Pre-loading: Load the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Wash and Treatment: Wash the cells to remove extracellular radiolabel, then incubate with various concentrations of this compound.

-

Quantification: Measure the amount of radioactivity released into the supernatant over time.

-

Calculate EC50: Determine the concentration of the compound that elicits 50% of the maximal release.

Causality and Self-Validation: This assay differentiates between a simple uptake blocker (like cocaine) and a releasing agent (like amphetamine). Amphetamine and other known releasing agents will serve as positive controls. A vehicle control will establish the baseline level of spontaneous efflux.

Receptor Binding Panel